molecular formula C₂₄H₂₉D₃O₈ B1155434 17β-Estradiol-d3 17β-D-Glucuronide

17β-Estradiol-d3 17β-D-Glucuronide

Cat. No.: B1155434
M. Wt: 451.52
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Phase II Metabolism in Endogenous Compound Biotransformation

Biotransformation is a metabolic process, primarily occurring in the liver, that chemically alters endogenous and exogenous substances to facilitate their excretion. nih.gov This process is categorized into Phase I, II, and III reactions. nih.gov Phase II metabolism, also known as conjugation, involves the addition of endogenous molecules to a substrate, increasing its water solubility and facilitating its removal from the body. nih.govnih.govupol.cz This is a critical detoxification pathway for the body. upol.czresearchgate.net

Glucuronidation is a major Phase II reaction where glucuronic acid is attached to substrates like steroid hormones. nih.govnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and is essential for inactivating and excreting steroids. nih.govwikipedia.org The resulting glucuronide conjugates are more water-soluble and can be readily eliminated from the body through urine and bile. wikipedia.orgwikipedia.org For instance, a significant portion of the primary female sex hormone, estradiol (B170435), is metabolized into estradiol glucuronide. wikipedia.org This conjugation is a key mechanism for maintaining steroid hormone balance.

Estrogen conjugates, such as estradiol glucuronide, play a vital role in maintaining the balance of steroid hormones in the body. nih.govfrontiersin.org They act as a reservoir of estrogens, which can be converted back to their active form when needed, thereby extending their effects. wikipedia.org Research has shown that estrogens are key regulators of energy balance and glucose homeostasis. frontiersin.orgnih.gov Studying these conjugates in research models helps to understand the complex interplay of hormones in both healthy and diseased states. frontiersin.orgnih.gov

Specific Research Focus on 17β-Estradiol 17β-D-Glucuronide and its Deuterated Analog

17β-Estradiol 17β-D-Glucuronide is a significant metabolite of estradiol. wikipedia.orgusbio.net Its deuterated form, 17β-Estradiol-d3 17β-D-Glucuronide, serves as a labeled analog for research purposes. usbio.netmedchemexpress.com Research on these compounds focuses on understanding the transport and disposition of estrogen metabolites. For instance, studies have investigated how 17β-Estradiol 17β-D-Glucuronide is transported into and out of liver cells, a process that is crucial for preventing the accumulation of potentially harmful metabolites. nih.gov Furthermore, research has explored the interaction of estradiol glucuronides with cellular receptors, which may have implications for various physiological processes. nih.gov The deuterated version is invaluable in these studies as an internal standard for accurate quantification. medchemexpress.commdpi.commedchemexpress.com

Interactive Data Table: Properties of Studied Compounds

Compound NameAbbreviationKey Research Application
17β-EstradiolE2Primary female sex hormone, precursor to metabolites. nih.gov
17β-Estradiol 17β-D-GlucuronideE2-17GA major metabolite of estradiol, studied for its role in cholestasis. nih.gov
This compoundd3-E2-17GDeuterated internal standard for quantitative analysis of E2-17G. usbio.netmedchemexpress.com
Estradiol 3-glucuronideE2-3GA positional isomer of E2-17G, also a major metabolite. wikipedia.org
ent-17β-estradiol-Enantiomer (mirror image) of 17β-estradiol, used to study enzyme stereoselectivity. nih.gov

Interactive Data Table: Research Findings on Estradiol Glucuronidation

UGT EnzymeSubstrateProduct(s)Key Finding
UGT1A10ent-17β-estradiolent-17β-estradiol-3-glucuronideExhibits high activity for glucuronidating the 3-OH position of the unnatural enantiomer. nih.gov
UGT2A1ent-17β-estradiolent-17β-estradiol-17-glucuronideShows high activity for glucuronidating the 17-OH position of the unnatural enantiomer. nih.gov
UGT2B7ent-17β-estradiolent-17β-estradiol-17-glucuronideLikely the main enzyme responsible for glucuronidating ent-17β-estradiol in the human body. nih.gov

Überblick über Estradiol-Glucuronid-Regioisomere in der Forschung

Estradiol, ein primäres Östrogenhormon, kann an verschiedenen Positionen eine Glucuronidierung eingehen, was zur Bildung von Regioisomeren führt. Die beiden Hauptregioisomere sind Estradiol-3-Glucuronid und Estradiol-17β-Glucuronid. wikipedia.orgwikipedia.org Bei beiden Isomeren wird ein Glucuronsäuremolekül an das Estradiolmolekül angehängt, jedoch an unterschiedlichen Hydroxylgruppen. oup.com

Estradiol-3-Glucuronid: Bei diesem Isomer ist die Glucuronsäure an die Hydroxylgruppe an Position 3 des Estradiolmoleküls gebunden. wikipedia.org

Estradiol-17β-Glucuronid: Hier ist die Glucuronsäure an die Hydroxylgruppe an Position 17β des Estradiolmoleküls gebunden. wikipedia.orgnih.gov

Beide Regioisomere sind wichtige Metaboliten von Estradiol im Körper und spielen eine Rolle bei dessen Ausscheidung. wikipedia.orgontosight.ai In der Forschung ist die Unterscheidung und Quantifizierung dieser Isomere entscheidend für das Verständnis des Östrogenstoffwechsels und seiner Rolle bei verschiedenen physiologischen und pathologischen Zuständen. acs.org Die relative Menge jedes Isomers kann je nach den beteiligten spezifischen UDP-Glucuronosyltransferase (UGT)-Enzymen variieren. oup.comnih.gov Studien haben gezeigt, dass verschiedene UGT-Isoenzyme eine unterschiedliche Regioselektivität für die Glucuronidierung von Estradiol aufweisen. oup.comnih.gov

Bedeutung des 17β-Glucuronid-Konjugats in der Steroidforschung

Das 17β-Glucuronid-Konjugat von Estradiol ist in der Steroidforschung von besonderer Bedeutung. Es ist ein Hauptmetabolit von Estradiol und seine Konzentrationen im Körper können als Indikator für die Östrogenproduktion und den Östrogenstoffwechsel dienen. oup.comwikipedia.org Die Bildung von Estradiol-17β-Glucuronid ist ein entscheidender Schritt bei der Deaktivierung und Eliminierung von Estradiol, wodurch die hormonelle Homöostase aufrechterhalten wird. nih.gov

In der analytischen Forschung spielt 17β-Estradiol-d3 17β-D-Glucuronid eine entscheidende Rolle als interner Standard für die genaue Quantifizierung von endogenem Estradiol-17β-Glucuronid mittels Massenspektrometrie. usbio.net Die Einführung von drei Deuteriumatomen in das Molekül erhöht seine Masse, ohne seine chemischen Eigenschaften wesentlich zu verändern. medchemexpress.commedchemexpress.com Dies ermöglicht es Forschern, den endogenen Analyten von dem zugesetzten Standard zu unterscheiden und so Matrixeffekte und instrumentelle Schwankungen zu kompensieren. nih.govscispace.com Dies führt zu zuverlässigen und reproduzierbaren Daten, die für klinische Diagnostik und endokrinologische Forschung unerlässlich sind. nih.govyoutube.com

Darüber hinaus ist die Untersuchung des Transports von Estradiol-17β-Glucuronid in und aus Zellen, insbesondere in der Leber, ein aktives Forschungsgebiet. nih.gov Das Verständnis, wie Transportproteine die Verteilung dieses Konjugats beeinflussen, ist entscheidend für die Aufklärung von Mechanismen der arzneimittelinduzierten Cholestase und anderer Lebererkrankungen. oup.comnih.gov

Datentabellen

Tabelle 1: Physikalisch-chemische Eigenschaften von 17β-Estradiol-17β-D-Glucuronid

EigenschaftWert
Chemische Formel C₂₄H₃₂O₈
Molekulargewicht 448.5 g/mol nih.gov
IUPAC-Name (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxan-2-carbonsäure nih.gov
CAS-Nummer 1806-98-0 nih.gov

Tabelle 2: Physikalisch-chemische Eigenschaften von 17β-Estradiol-d3 17β-D-Glucuronid

EigenschaftWert
Chemische Formel C₂₄H₂₉D₃O₈
Molekulargewicht Ungefähr 451.5 g/mol
Aussehen Weißer bis cremefarbener Feststoff medchemexpress.com

Tabelle 3: In der Forschung erwähnte Verbindungsnamen

Verbindungsname
17β-Estradiol-d3 17β-D-Glucuronid
Estradiol
Estradiol-3-Glucuronid
Estradiol-17β-Glucuronid
17β-Estradiol
Androsteron
Etiocholanolon
Testosteron
Estron
11-Hydroxyprogesteron
17-Hydroxyprogesteron
21-Hydroxyprogesteron
Pregnenolon
Corticosteron
11-Desoxycortisol
21-Desoxycortisol
17α-Hydroxyprogesteron
Aldosteron
25-Hydroxyvitamin D3

Properties

Molecular Formula

C₂₄H₂₉D₃O₈

Molecular Weight

451.52

Synonyms

(17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl-d3 β-D-Glucopyranosiduronic Acid;  Estradiol-d3 17-Glucuronide;  Estradiol-d3 17β-(β-D-Glucuronide);  _x000B_

Origin of Product

United States

Synthesis and Characterization of 17β Estradiol D3 17β D Glucuronide for Research Applications

Chemical Synthesis Methodologies for Deuterated Steroid Glucuronides

The synthesis of deuterated steroid glucuronides like 17β-Estradiol-d3 17β-D-Glucuronide is a multi-step process that involves the strategic introduction of deuterium (B1214612) atoms onto the steroid scaffold, followed by the attachment of a glucuronic acid moiety.

Strategies for Site-Specific Deuterium Incorporation (d3 at 16,16,17 positions)

The introduction of deuterium atoms at specific positions, such as the C16 and C17 positions of the estradiol (B170435) molecule, is a key step in creating a stable, labeled internal standard. A common strategy involves the use of deuterated reagents in specific chemical reactions. For instance, microwave-assisted synthesis has been shown to be a rapid and efficient method for producing deuterated estrogen esters. nih.gov While the specific synthesis of 17β-Estradiol-d3 is not detailed in the provided results, the general principle of using deuterated starting materials or reagents in a controlled chemical synthesis is the standard approach. This ensures that the deuterium atoms are located at the desired 16, 16, and 17 positions, providing a distinct mass shift for mass spectrometric analysis without significantly altering the chemical properties of the molecule.

Glucuronidation Strategies for 17β-D-Glucuronide Conjugate Formation

Glucuronidation is the process of attaching a glucuronic acid molecule to a substrate, in this case, the deuterated estradiol. This conjugation significantly increases the water solubility of the steroid. wikipedia.org The formation of the 17β-D-glucuronide conjugate can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves protecting the hydroxyl groups that are not intended for glucuronidation, followed by reaction with a protected glucuronic acid donor. This is a complex process due to the multiple reactive sites on the estradiol molecule. rsc.org

Enzymatic Synthesis Approaches for Specific Glucuronides in Research

Enzymatic synthesis offers a highly specific alternative to chemical methods for producing glucuronides. rsc.org Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate. wikipedia.orgrsc.org Different UGT isoforms exhibit regioselectivity, meaning they can target specific hydroxyl groups on the steroid. For the synthesis of 17β-Estradiol-17β-D-glucuronide, specific UGT enzymes that favor the 17-hydroxyl position would be employed. nih.gov This method can be performed on a preparative scale to yield milligram quantities of the desired glucuronide. rsc.org Studies have shown that even crude microsomal preparations of UGTs can be effective for this purpose. rsc.org The use of enzymes like UDP-glucuronyl transferase has been successfully applied to synthesize estradiol glucuronide derivatives. nih.gov

Spectroscopic and Chromatographic Characterization for Research Purity

To be suitable for research applications, the synthesized this compound must be rigorously tested for its chemical identity, isotopic enrichment, and purity.

Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable tool for characterizing deuterated compounds. It is used to confirm the molecular weight of the synthesized this compound, which should be approximately 451.52 g/mol . chemscene.com Furthermore, MS analysis, particularly when coupled with tandem mass spectrometry (MS/MS), can verify the incorporation of the three deuterium atoms by observing a corresponding mass shift compared to the non-deuterated standard. researchgate.net The fragmentation pattern in MS/MS can also help to confirm the structure of the molecule. researchgate.netnih.gov The isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms, is also determined using mass spectrometry.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular FormulaC24H29D3O8
Molecular Weight473.51
Deuterium Incorporationd3 at positions 16,16,17

Note: The molecular weight is based on the provided data for a similar deuterated estradiol glucuronide. medchemexpress.com

Chromatographic Purity Assessment (e.g., HPLC) for Research Standards

High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the purity of the synthesized compound. nih.govresearchgate.net By using a suitable column and mobile phase, HPLC can separate the desired product from any starting materials, by-products, or other impurities. sigmaaldrich.com The purity is typically determined by measuring the peak area of the target compound relative to the total area of all peaks in the chromatogram. For use as a research standard, a purity of ≥98% is often required. sigmaaldrich.com HPLC methods can be developed with UV or fluorescence detection for sensitive analysis of estrogens and their conjugates. nih.govnih.gov

Table 2: Example HPLC Parameters for Estrogen Conjugate Analysis

ParameterCondition
ColumnDiscovery HS C18, 15 cm × 4.6 mm, 5 µm
Mobile PhaseGradient of acetonitrile, methanol (B129727), and 10 mM potassium phosphate (B84403) (pH 7.0)
Flow Rate1 mL/min
Column Temperature30 °C
DetectorUV, 220 nm

This is an example of HPLC conditions used for the analysis of various conjugated estrogens and may be adapted for this compound. sigmaaldrich.com

Structural Confirmation via Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of synthesized compounds such as this compound. This non-destructive method provides detailed information about the carbon-hydrogen framework of the molecule, confirming the identity, purity, and the specific location of isotopic labels.

Commercial suppliers of stable isotope-labeled standards provide a Certificate of Analysis (COA) where the structural identity is confirmed by NMR. medchemexpress.com This confirmation is typically reported as a qualitative statement, such as "Consistent with structure," which signifies that the ¹H NMR spectrum matches the expected pattern for the deuterated molecule. medchemexpress.com This analysis ensures that the glucuronide linkage is at the correct 17β position and that the stereochemistry of the molecule is preserved during the synthetic and labeling process.

Reference Material Preparation and Certification for Analytical Research

This compound is synthesized and purified to serve as a high-quality analytical reference material. Its primary application is as a stable isotope-labeled internal standard (IS) for quantitative bioanalytical studies using mass spectrometry. medchemexpress.comglpbio.com In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the addition of a known quantity of the deuterated standard to a biological sample (e.g., plasma, urine) allows for precise and accurate measurement of the naturally occurring, non-labeled 17β-Estradiol 17β-D-Glucuronide. usbio.net The d3-labeled compound is an ideal internal standard because it co-elutes chromatographically with the analyte and exhibits identical ionization efficiency in the mass spectrometer's source, but is differentiated by its higher mass.

The certification of this compound as a reference material involves a rigorous process documented in a Certificate of Analysis (COA). medchemexpress.com This document provides researchers with critical data regarding the material's identity, purity, and appropriate handling.

Key certification parameters include:

Identity Confirmation : As detailed in the previous section, structural identity is confirmed using techniques like ¹H NMR.

Purity Assessment : The chemical purity is most commonly determined by High-Performance Liquid Chromatography (HPLC). medchemexpress.comsigmaaldrich.com A high purity level (typically ≥98%) is required for a reference standard. sigmaaldrich.com

Characterization Data : The COA includes the chemical formula, exact molecular weight, and appearance of the material. medchemexpress.com

Storage and Stability : Recommended storage conditions, such as temperature and protection from moisture, are provided to ensure the long-term integrity of the standard. medchemexpress.comusbio.net For instance, storage at -20°C in a sealed container is common. usbio.net

The table below summarizes the typical data provided for a certified reference material of this type, based on commercially available standards. medchemexpress.com

Interactive Data Table: Certified Reference Material Specifications

Parameter Typical Specification Method of Analysis Purpose
Chemical Name Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl-16,16,17-d3)oxy)tetrahydro-2H-pyran-2-carboxylate IUPAC Nomenclature Unambiguous chemical identification.
Appearance White to off-white solid Visual Inspection Basic quality control.
Molecular Formula C₂₄H₂₈D₃NaO₈ --- Fundamental chemical information. medchemexpress.com
Molecular Weight 473.51 g/mol Mass Spectrometry Fundamental chemical information. medchemexpress.com
Purity ≥98% HPLC Ensures accuracy in quantitative applications. medchemexpress.comsigmaaldrich.com
Identity Consistent with structure ¹H NMR Confirms the correct molecular structure and deuteration sites. medchemexpress.com

| Storage | -20°C, sealed, away from moisture | --- | Guarantees stability and shelf-life of the reference material. medchemexpress.comusbio.net |


Advanced Analytical Methodologies Employing 17β Estradiol D3 17β D Glucuronide

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Research

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. core.ac.ukresearchgate.net The use of stable isotope-labeled internal standards, such as 17β-Estradiol-d3 17β-D-Glucuronide, is fundamental to the success of this methodology, especially in the complex field of steroid hormone analysis. researchgate.netnih.gov

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical process. researchgate.netnih.gov This labeled compound, in this case, this compound, is chemically identical to the endogenous analyte (17β-Estradiol 17β-D-Glucuronide) but has a different mass due to the incorporation of deuterium (B1214612) atoms.

Because the labeled internal standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during all stages of sample preparation, including extraction, purification, and derivatization, as well as during chromatographic separation and ionization in the mass spectrometer. sigmaaldrich.com Consequently, any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the native analyte and the heavier isotope-labeled standard. By measuring the ratio of the signal intensity of the native analyte to that of the known amount of added internal standard, the original concentration of the analyte in the sample can be calculated with exceptional accuracy, effectively correcting for both sample loss and matrix-induced signal suppression or enhancement. core.ac.uknih.gov

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, this compound is the ideal internal standard for the quantification of its non-labeled counterpart. researchgate.netsigmaaldrich.com LC-MS/MS methods are favored for their high sensitivity and specificity in analyzing steroid conjugates directly, without the need for enzymatic hydrolysis which can be incomplete and introduce variability. nih.govacs.orgnih.gov

The process involves adding a precise amount of the deuterated glucuronide standard to the biological sample before any extraction steps. researchgate.netnih.gov Following sample preparation (e.g., protein precipitation or solid-phase extraction), the extract is injected into the LC-MS/MS system. The analyte and the internal standard co-elute from the liquid chromatography column and are ionized, typically by electrospray ionization (ESI). The mass spectrometer is set to monitor specific mass transitions for both the endogenous compound and the deuterated standard, a technique known as Multiple Reaction Monitoring (MRM). The ratio of the peak areas of the analyte to the internal standard is then used to determine the analyte's concentration by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. nih.govresearchgate.net This approach ensures high precision and trueness, making it suitable for demanding applications. core.ac.uknih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Developing a robust LC-MS/MS method for steroid glucuronides requires careful optimization of both the chromatographic separation and the mass spectrometric detection to achieve the desired sensitivity, specificity, and accuracy. researchgate.net

The separation of steroid glucuronide isomers presents a significant analytical challenge because these compounds are often structurally very similar, differing only in the position of the glucuronic acid moiety or the stereochemistry of the steroid core (e.g., 17β-Estradiol vs. 17α-Estradiol). nih.govresearchgate.net Inadequate chromatographic resolution can lead to inaccurate quantification as isomers may have identical mass-to-charge ratios and fragmentation patterns. thermofisher.cn

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique. Various column chemistries are employed to achieve selectivity for isomers:

C18 Columns: These are widely used but may not always provide sufficient resolution for closely related isomers. thermofisher.cn

Phenyl-based Columns (e.g., Biphenyl): These stationary phases offer alternative selectivity through π-π interactions with the aromatic rings of estrogens, which can significantly enhance the resolution of structural isomers compared to standard C18 columns. thermofisher.cnyoutube.com

Embedded Polar Group Columns: These columns can also alter selectivity and improve peak shape for polar analytes like glucuronides. chromforum.org

Method developers often use mobile phases consisting of water and an organic modifier like methanol (B129727) or acetonitrile, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. researchgate.netthermofisher.cn Gradient elution is typically required to separate analytes with a wide range of polarities and to resolve isomeric compounds effectively. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for separating isomeric glucuronides that are difficult to resolve with conventional HPLC. nih.gov

Table 1: Example of a Liquid Chromatography Gradient for Steroid Separation This is a representative table compiled from typical methodologies.

Time (minutes)Flow Rate (mL/min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., Methanol)
0.00.4955
1.00.4955
8.00.42080
10.00.4595
12.00.4595
12.10.4955
15.00.4955

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed for quantifying steroid glucuronides at low concentrations in complex matrices. rsc.orguni-giessen.de Electrospray ionization (ESI) in negative ion mode is typically the most effective method for ionizing steroid glucuronides.

In MS/MS, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This MRM transition is highly specific to the target analyte. For steroid glucuronides, a characteristic fragmentation is the neutral loss of the glucuronic acid moiety (176 Da). nih.govresearchgate.net

The use of this compound allows for a distinct MRM transition due to its higher mass, ensuring no cross-talk with the endogenous analyte's signal. Optimization of MS parameters such as collision energy, declustering potential, and capillary voltage is critical for maximizing signal intensity.

Table 2: Representative Mass Spectrometry MRM Parameters This table presents typical values sourced from multiple analytical methods.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeTypical Collision Energy (eV)
17β-Estradiol 17β-D-Glucuronide447.2271.2ESI--35
This compound450.2274.2ESI--35

Matrix effects are a major challenge in LC-MS/MS analysis, arising from co-eluting endogenous components in the sample that can suppress or enhance the ionization of the target analyte, leading to inaccurate results. core.ac.uk These effects are particularly pronounced in complex non-human biological matrices such as animal plasma, urine, feces, or environmental water samples. nih.govmdpi.com

The most effective strategy to combat matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. core.ac.uksigmaaldrich.com Since this compound experiences the same ionization suppression or enhancement as the native analyte, the ratio of their signals remains constant, allowing for accurate quantification despite the matrix interference.

Additional strategies to mitigate matrix effects include:

Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are used to remove a significant portion of interfering substances (e.g., phospholipids, salts) before LC-MS/MS analysis. nih.govresearchgate.net

Chromatographic Separation: Optimizing the LC method to separate the analyte from the majority of matrix components can reduce signal suppression. thermofisher.cn

Standard Addition: In this method, the sample is spiked with known amounts of the analyte to create a calibration curve within the matrix itself, which can account for matrix effects but is more labor-intensive. researchgate.net

A study evaluating a candidate reference measurement procedure for total 17β-estradiol in serum found slight ion suppression from the matrix, but demonstrated that the use of an isotope dilution method resulted in no significant effect on the accuracy and precision of the measurements. core.ac.uk This highlights the robustness of using isotopically labeled standards to overcome matrix-related challenges.

Method Validation Parameters for Research Bioanalysis

The validation of bioanalytical methods is crucial to ensure the reliability and accuracy of research findings. For this compound, a deuterated internal standard, specific parameters must be meticulously evaluated.

Assessment of Linearity and Dynamic Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the bioanalysis of this compound, establishing a linear range is a foundational step. This involves preparing a series of calibration standards by spiking a blank biological matrix (such as plasma or urine) with known concentrations of the analyte.

A calibration curve is then generated by plotting the instrument response against the analyte concentration. For liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a linear relationship is typically observed. The dynamic range, which encompasses the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), defines the concentration boundaries within which the assay is both accurate and precise. For instance, a study developing an LC-MS/MS method for 17-β estradiol (B170435) reported a linear calibration curve in the range of 10-50 ng/l. nih.gov Another study analyzing 17β-estradiol in rabbit plasma prepared calibration standards ranging from 0.25 to 20 μg/ml. nih.gov

The acceptance criteria for a calibration curve generally require that at least four out of six non-zero standards fall within a ±15% deviation from their nominal concentration, with a ±20% deviation accepted at the LLOQ. au.dk The simplest model that adequately describes this relationship should be used. au.dk

Table 1: Representative Linearity Data for a Hypothetical this compound Assay

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)% Deviation
11.05+5.0
54.85-3.0
1010.2+2.0
5051.5+3.0
10098.0-2.0
200204.0+2.0

This table is for illustrative purposes and does not represent actual experimental data.

Evaluation of Accuracy and Precision in Research Samples

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both are critical for ensuring the reliability of quantitative bioanalysis.

To assess accuracy and precision, quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range. au.dk These QCs are then analyzed in replicate on different days to determine both intra-day and inter-day variability.

For chromatographic assays, the accuracy should be within ±15% of the nominal concentration, except for the LLOQ, where it should be within ±20%. youtube.com Similarly, the precision, expressed as the coefficient of variation (CV), should not exceed 15%, with a 20% limit at the LLOQ. youtube.com For example, a validated method for 17 β-estradiol showed intra- and inter-day precision values below 15%. nih.gov

Table 2: Illustrative Accuracy and Precision Data for this compound QC Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low34.5102.16.8101.5
Medium753.298.75.199.2
High1502.8100.54.9100.9

This table is for illustrative purposes and does not represent actual experimental data.

Selectivity and Specificity Considerations for Steroid Conjugates

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and matrix components. Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present.

For steroid conjugates like this compound, achieving high selectivity and specificity is particularly challenging due to the presence of isomeric and isobaric interferences. youtube.com For instance, estradiol can be glucuronidated at different positions, resulting in regioisomers like estradiol-3-glucuronide and estradiol-17-glucuronide. nih.govnih.gov These isomers can have different biological activities and may be produced by different enzymes. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for achieving the required selectivity. researchgate.netscholarsportal.infonih.gov The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition. youtube.com However, even with tandem MS, isomeric interferences can occur if analytes share the same MRM transitions. youtube.com Therefore, chromatographic separation is crucial.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. nih.gov The internal standard, being chemically identical to the analyte, co-elutes and experiences similar matrix effects and ionization suppression, allowing for accurate correction of any variations during sample preparation and analysis. nih.gov

Other Analytical Techniques in Research

While LC-MS/MS is the predominant technique, other methods offer unique capabilities for the analysis of steroid conjugates.

Ion Mobility Spectrometry (IMS) for Isomer Separation in Research

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be particularly useful for resolving isomeric steroid conjugates that are difficult to separate by chromatography alone. nih.govnih.gov

For example, traveling wave ion mobility spectrometry (TWIMS) has been successfully employed to separate estradiol glucuronide isomers. nih.govnih.gov This technique can distinguish between estradiol-3-glucuronide and estradiol-17-glucuronide, which is critical for understanding their distinct biological roles. nih.govnih.gov The separation is based on differences in the collision cross-section of the ions as they travel through a gas-filled cell under the influence of an electric field.

Considerations for GC-MS in Steroid Conjugate Analysis

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone of steroid analysis. nih.govnih.gov However, its application to steroid conjugates like this compound presents significant challenges.

Steroid conjugates are not volatile and are thermally unstable, making them unsuitable for direct GC-MS analysis. nih.gov Therefore, a two-step process is required:

Deconjugation: This involves enzymatic or chemical hydrolysis to cleave the glucuronide moiety and liberate the free steroid.

Derivatization: The resulting free steroid is then chemically modified to increase its volatility and thermal stability for GC analysis. nih.gov

These additional sample preparation steps can be time-consuming and introduce potential sources of variability and analyte loss. nih.govoup.com Furthermore, the derivatization process means that the analysis is not of the original conjugate but a chemically altered form. nih.gov Despite these limitations, GC-MS remains a powerful tool for comprehensive steroid profiling, especially in a "discovery tool" capacity for identifying unknown metabolites. oup.com

Research on Glucuronidation and Metabolic Pathways

Characterization of UGT Enzymes Involved in 17β-Estradiol Glucuronidation

The human UGT superfamily is divided into several families, with the UGT1A and UGT2B families being the most significant for drug and xenobiotic metabolism. nih.govphysiology.org Numerous studies using in vitro systems, such as human liver microsomes (HLM), human intestine microsomes (HIM), and recombinant UGT enzymes expressed in cell lines, have been conducted to identify the specific isoforms responsible for the glucuronidation of 17β-estradiol. nih.govnih.govnih.gov

Research has identified several UGT isoforms that catalyze the glucuronidation of 17β-estradiol at its two possible sites, the 3-phenolic hydroxyl group and the 17β-alcoholic hydroxyl group.

UGT1A Isoforms : Members of the UGT1A subfamily, including UGT1A1, UGT1A3, UGT1A8, and UGT1A10, are primarily responsible for conjugating the 3-OH group of 17β-estradiol. nih.gov UGT1A1, highly expressed in the liver, is a key enzyme in this process. nih.govnih.gov UGT1A8 and UGT1A10 are considered extrahepatic enzymes, predominantly found in the gastrointestinal tract, where they contribute significantly to the first-pass metabolism of oral estradiol (B170435). nih.govnih.gov UGT1A10, in particular, has demonstrated very high activity towards 17β-estradiol. nih.gov

UGT2A Isoforms : UGT2A1 has been shown to catalyze the glucuronidation of the 17-OH group of estradiol. nih.gov

UGT2B Isoforms : The UGT2B family, notably UGT2B7 and UGT2B17, exclusively conjugates the 17-OH position of 17β-estradiol. nih.gov UGT2B7 is a major hepatic enzyme, while UGT2B17 is also involved and shows sex-specific expression, with higher levels found in males. nih.govnih.govwsu.edu

UGT enzymes exhibit marked regioselectivity, meaning they selectively conjugate a specific position on the substrate molecule. nih.gov

3-O-Glucuronidation : UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A10 primarily catalyze the formation of estradiol-3-glucuronide. nih.gov

17-O-Glucuronidation : UGT2B4, UGT2B7, and UGT2B17 are specific for the 17-OH position, producing 17β-estradiol-17-glucuronide. nih.gov UGT2A1 also contributes to conjugation at this site. nih.gov

Dual Regioselectivity : Some isoforms, like UGT2A1 and UGT2A2, can glucuronidate both the 3-OH and 17-OH positions. nih.gov

Stereoselectivity is also a critical feature of these enzymes. Studies comparing 17β-estradiol with its diastereomer, 17α-estradiol (epiestradiol), have revealed that the spatial orientation of the 17-OH group significantly affects the activity and affinity of different UGT isoforms. For instance, UGT2B17 is highly specific for 17β-estradiol, whereas UGT2B4 is specific for epiestradiol. nih.gov UGT2B7 can glucuronidate both, but with a higher affinity for epiestradiol. nih.gov

Kinetic Studies of Enzyme-Substrate Interactions

Enzyme kinetics are studied to understand the efficiency and capacity of metabolic pathways. The use of stable isotope-labeled tracers, such as 17β-Estradiol-d3, is a common technique in these studies. The deuterium (B1214612) atoms ('d3') allow for precise quantification of the metabolite, 17β-Estradiol-d3 17β-D-Glucuronide, using mass spectrometry, without interference from endogenous, non-labeled compounds. Similarly, radiolabeled tracers like [³H]-Estradiol 17β-D-Glucuronide are also employed. nih.govrevvity.comrevvity.com

Kinetic analyses determine key parameters that describe the interaction between an enzyme and its substrate. These include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, the maximum reaction velocity (Vmax), and the intrinsic clearance (CLint), calculated as Vmax/Km, which represents the enzyme's efficiency at low substrate concentrations. nih.gov

Studies with recombinant UGTs have elucidated the kinetic parameters for estradiol glucuronidation. For example, research on the enantiomer of estradiol (ent-17β-estradiol) has provided insights into the kinetics of specific UGTs. While the absolute values may differ, the relative activities and selectivities are informative.

Table 1: Kinetic Parameters of Key UGT Isoforms in Estradiol Glucuronidation

UGT IsoformProduct FormedApparent Km (µM)Normalized Vmax (pmol/min/mg)Kinetic ModelSource
UGT1A10ent-Estradiol-3-glucuronide27.9 ± 5.01586 ± 88Substrate Inhibition nih.gov
UGT2A1ent-Estradiol-17-glucuronide14.3 ± 1.6422 ± 19Michaelis-Menten nih.gov
UGT2B7ent-Estradiol-17-glucuronide17.0 ± 5.5207 ± 25Substrate Inhibition nih.gov

Data presented are for the enantiomer of 17β-estradiol and serve as a model for the kinetic behavior of the natural hormone.

In vitro metabolism studies often require the use of organic solvents to dissolve lipophilic test compounds. However, these solvents can significantly influence enzyme kinetics, potentially altering Vmax and CLint values. nih.govresearchgate.net This is a critical consideration for the accurate interpretation and extrapolation of in vitro data. researchgate.netnih.gov

A study investigating the effects of four common solvents on estradiol glucuronidation in human liver microsomes (HLM) found that the choice of solvent can alter metabolic activity in an isoform- and position-specific manner. nih.gov

Table 2: Effects of Organic Solvents on Estradiol Glucuronidation in Human Liver Microsomes (HLM)

SolventEffect on Estradiol Glucuronidation KineticsRecommendationSource
Methanol (B129727) (MeOH)Significantly altered kinetics, increasing Vmax and CLmax.Use with caution. nih.gov
Ethanol (EtOH)Significantly altered kinetics, increasing Vmax and CLmax.Use with caution. nih.gov
Acetonitrile (ACN)Significantly altered kinetics, increasing Vmax and CLmax. Had no apparent effect in another study on general UGT activity.Use with caution; effects may be concentration-dependent. nih.govnih.gov
Dimethyl Sulfoxide (DMSO)Showed minimal influence on estradiol glucuronidation.Most suitable solvent for these assays. nih.gov

These findings highlight the necessity of careful solvent selection to ensure the accuracy of in vitro metabolic data. nih.gov

Transport Mechanisms of Steroid Glucuronides in Research Models

Once formed, steroid glucuronides like 17β-estradiol-17-glucuronide are actively transported across cell membranes by various transporter proteins. nih.govfrontiersin.org These transporters are crucial for the disposition of metabolites, mediating their uptake into organs like the liver and kidney and their efflux into blood, bile, or urine. nih.govfrontiersin.org Key transporter superfamilies involved are the ATP-binding cassette (ABC) transporters and the Solute Carrier (SLC) transporters, which include the Organic Anion Transporting Polypeptides (OATPs). nih.govfrontiersin.org

In the liver, OATP1B1 and OATP1B3 are responsible for the uptake of circulating estradiol-17-glucuronide from the blood into hepatocytes. nih.govfrontiersin.org Once inside the hepatocyte, the metabolite can be effluxed into bile or back into the blood.

Biliary Efflux : The primary transporter mediating the excretion of estradiol-17-glucuronide into the bile is the Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2), located on the apical (canalicular) membrane of hepatocytes. wikipedia.orgnih.govfrontiersin.org The Breast Cancer Resistance Protein (BCRP, ABCG2) can also transport sulfated steroids, though its role with glucuronidated forms is less defined. frontiersin.org

Basolateral Efflux : Efflux from the hepatocyte back into the sinusoidal blood is handled by basolateral transporters, primarily MRP3 (ABCC3) and MRP4 (ABCC4). wikipedia.orgnih.gov Mechanistic modeling has shown that this basolateral efflux is a significant pathway for estradiol-17-glucuronide, potentially even exceeding biliary excretion, and serves as a protective mechanism to reduce its accumulation in liver cells. nih.gov

Investigation of Efflux Transporters (e.g., MRPs, OATPs) using In Vitro Systems

The disposition of 17β-Estradiol 17β-D-Glucuronide (E2-17G) is heavily dependent on the action of efflux transporters. In vitro systems are essential for isolating and characterizing the function of these transporters. Key among them are the Multidrug Resistance-Associated Proteins (MRPs) and Organic Anion Transporting Polypeptides (OATPs). nih.govnih.govhelsinki.fi

Research utilizing sandwich-cultured human hepatocytes (SCHH) has shown that OATPs are responsible for the uptake of circulating E2-17G into liver cells. nih.govhelsinki.fi Once inside the hepatocyte, efflux transporters mediate its removal. MRP2 is primarily responsible for the excretion of E2-17G into the bile (canalicular transport). nih.govresearchgate.net Concurrently, MRP3 and MRP4 mediate its basolateral efflux, transporting the compound from the hepatocyte back into the sinusoidal blood. nih.govhelsinki.fi Other in vitro models, such as HeLa cells genetically engineered to express specific transporters, are also used to study these interactions in a more controlled environment. nih.gov These systems allow researchers to determine which specific transporters interact with E2-17G and the kinetics of this transport.

Role of 17β-Estradiol 17β-D-Glucuronide in Studying Transporter Substrate Specificity

17β-Estradiol 17β-D-Glucuronide is a well-established, high-affinity substrate for several transporters, making it an ideal probe for studying their substrate specificity. nih.gov In research settings, a radiolabeled or stable isotope-labeled version of the compound, such as [³H]E2-17G or the deuterated this compound, is used as a tracer.

In one such study using HeLa cells expressing the transporter OATP, [³H]E2-17G was transported with a high affinity. nih.gov The affinity of OATP for this compound was found to be significantly higher than for other known substrates like taurocholic acid. nih.gov Researchers can introduce other non-labeled compounds to see if they compete with and inhibit the transport of the labeled E2-17G. If a test compound reduces the transport of E2-17G, it indicates that it is also a substrate or inhibitor of that transporter. This competitive inhibition approach has been used to identify other steroids and anionic steroid conjugates as substrates for OATP, demonstrating that the transporter prefers steroids with a negatively charged group at the 17 or 3 position. nih.gov

Table 1: Affinity of OATP Transporter for Various Substrates

Substrate Michaelis-Menten Constant (Kₘ)
[³H]Estradiol 17β-D-Glucuronide 3 µM
Taurocholic Acid 27 µM

Data sourced from studies on OATP expressed in HeLa cell monolayers. A lower Kₘ value indicates higher affinity. nih.gov

Bidirectional Transport Studies in Hepatocyte Models

The liver plays a central role in clearing metabolites from the blood. This involves uptake from the blood across the basolateral (sinusoidal) membrane of hepatocytes and subsequent excretion, either back into the blood (basolateral efflux) or into the bile (canalicular efflux). Sandwich-cultured human hepatocytes (SCHH) are a model system that maintains this polarized structure, making them suitable for studying bidirectional transport. nih.govhelsinki.fi

Table 2: Calculated Clearance of Estradiol-17β-glucuronide in Sandwich-Cultured Human Hepatocytes

Clearance Parameter Mean Value [(ml/min)/g liver]
Intrinsic Biliary Excretion (CLᵢₙₜ,ᵦᵢₗₑ) 0.11 ± 0.06
Intrinsic Basolateral Efflux (CLᵢₙₜ,ᵦₗ) 0.18 ± 0.03

Data highlights the quantitative contribution of both biliary and basolateral efflux pathways. nih.gov

Isotope Tracer Studies for Elucidating Metabolic Flux

Isotope tracers, such as this compound, are indispensable for studying metabolic flux—the rate at which molecules move through metabolic pathways. The deuterium atoms (d3) in the molecule make it heavier than its natural counterpart. This mass difference allows it to be distinguished and quantified by mass spectrometry, enabling researchers to trace its path and measure its rate of transport and conversion without using radioactivity. Similarly, tritium-labeled versions ([³H]E2-17G) can be traced by their radioactivity. nih.govrevvity.comrevvity.com

Elucidation of Downstream Metabolites and Conjugates in Research Models

After its formation and transport, 17β-Estradiol 17β-D-Glucuronide can undergo further metabolic changes. A primary pathway is its elimination from the body via bile. nih.gov However, it can also be acted upon by the enzyme β-glucuronidase, which is present in various tissues. This enzyme can cleave the glucuronide group, converting the metabolite back into its parent compound, 17β-Estradiol. wikipedia.orgwikipedia.org This deconjugation process can effectively create a reservoir of active hormone. Furthermore, it is possible for additional conjugation to occur, leading to dually conjugated metabolites such as 17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide), which has been identified as a metabolite of estradiol. drugbank.com Isotope tracing with this compound can help identify and quantify these downstream products in various biological samples.

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound -
17β-Estradiol 17β-D-Glucuronide Estradiol 17β-D-Glucuronide, E2-17G
[³H]Estradiol 17β-D-Glucuronide [³H]E2-17G
17β-Estradiol E2
Taurocholic Acid TCA
17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide) -
Multidrug Resistance-Associated Protein 2 MRP2
Multidrug Resistance-Associated Protein 3 MRP3
Multidrug Resistance-Associated Protein 4 MRP4

Applications in in Vitro and Ex Vivo Research Models

Utilization in Enzyme Activity Assays for UDP-Glucuronosyltransferases

UDP-Glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for the glucuronidation of a wide array of compounds, including steroids, thereby increasing their water solubility and facilitating their excretion. wikipedia.orgscispace.com The activity of specific UGT isoforms towards 17β-estradiol is a key area of research. In these assays, which often utilize human liver microsomes or recombinant UGT enzymes, 17β-estradiol is incubated with the enzyme source and the cofactor UDP-glucuronic acid. nih.gov The formation of 17β-Estradiol 17β-D-Glucuronide is then quantified.

The use of 17β-Estradiol-d3 17β-D-Glucuronide as an internal standard in the LC-MS/MS analysis of the reaction products allows for precise determination of the enzyme's kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). nih.gov This is crucial for characterizing the substrate specificity and efficiency of different UGT isoforms. For example, studies have identified that several UGTs, including members of the UGT1A and UGT2B families, catalyze the glucuronidation of 17β-estradiol. nih.gov

Table 1: UGT Isoforms Involved in 17β-Estradiol Glucuronidation
UGT Isoform FamilySpecific IsoformsNotes
UGT1AUGT1A1, UGT1A3, UGT1A8, UGT1A10These isoforms are involved in the glucuronidation of various estrogens.
UGT2BUGT2B7, UGT2B15, UGT2B17These isoforms also play a significant role in steroid hormone metabolism.

Role in Cell Culture Models for Investigating Steroid Conjugate Interactions

Cell culture models, particularly those using human-derived cells such as hepatocytes and breast cancer cell lines (e.g., MCF-7), are invaluable for studying the cellular uptake, metabolism, and efflux of steroid conjugates. nih.gov In these experiments, cells are treated with 17β-estradiol, and the formation and transport of its glucuronide metabolites are monitored over time. The quantification of intracellular and extracellular levels of 17β-Estradiol 17β-D-Glucuronide requires highly sensitive analytical methods, for which LC-MS/MS with a deuterated internal standard is ideally suited.

These studies have been instrumental in elucidating the roles of various transporters, such as the ATP-binding cassette (ABC) transporters (e.g., MRP2, MRP3) and organic anion-transporting polypeptides (OATPs), in the disposition of estradiol (B170435) glucuronide. wikipedia.orgnih.gov For instance, research using sandwich-cultured human hepatocytes has demonstrated that while MRP2 is responsible for the biliary excretion of 17β-Estradiol 17β-D-Glucuronide, MRP3 mediates its efflux back into the sinusoidal blood. nih.gov The precise measurements afforded by the use of this compound as an internal standard are critical for developing mechanistic models of these transport processes. nih.gov

Application in Isolated Organ Perfusion and Tissue Slice Studies

Isolated organ perfusion systems, particularly the isolated perfused rat liver, and precision-cut tissue slices provide an ex vivo environment that closely mimics in vivo conditions, allowing for the study of metabolic and transport processes in an intact organ or tissue architecture. nih.gov In these models, the tissue is perfused or incubated with a medium containing the substrate of interest, in this case, 17β-estradiol.

The use of this compound as an internal standard is essential for the accurate quantification of the formed 17β-Estradiol 17β-D-Glucuronide in the perfusate and tissue homogenates. This enables researchers to study the kinetics of steroid conjugation and transport across the sinusoidal and canalicular membranes of hepatocytes. While older studies often relied on radiolabeled compounds like [3H]17β-estradiol, modern LC-MS/MS methods with stable isotope-labeled standards offer superior specificity and the ability to simultaneously measure multiple metabolites. nih.govrevvity.com

Contribution to Understanding Steroid Conjugate Dynamics in Animal Research Models (non-human)

In vivo studies in non-human animal models, such as rats, are crucial for understanding the pharmacokinetics and physiological effects of steroid hormones and their metabolites. Following the administration of 17β-estradiol to these animals, blood, urine, and tissue samples are collected to determine the concentration of various metabolites, including 17β-Estradiol 17β-D-Glucuronide.

The development of sensitive LC-MS/MS methods has been pivotal in this research, and the use of this compound as an internal standard is a key component of these analytical procedures. researchgate.netnih.gov This allows for the accurate determination of pharmacokinetic parameters such as clearance, volume of distribution, and half-life of estradiol glucuronide, providing insights into its systemic exposure and elimination pathways. Such studies are vital for understanding how factors like disease state or co-administered drugs can alter steroid hormone disposition.

Table 2: Applications of this compound in Research Models
Research ModelKey Application of Deuterated StandardResearch Focus
Enzyme Activity Assays (e.g., liver microsomes)Accurate quantification of reaction products for kinetic analysis.Characterizing UGT enzyme kinetics (Km, Vmax).
Cell Culture Models (e.g., hepatocytes, cancer cells)Precise measurement of intracellular and extracellular steroid conjugates.Investigating steroid metabolism and transporter function (e.g., MRPs, OATPs).
Isolated Organ Perfusion & Tissue SlicesQuantification of metabolites in perfusate and tissue.Studying hepatic uptake, metabolism, and biliary excretion.
Animal Research Models (non-human)Accurate determination of analyte concentrations in biological matrices.Elucidating pharmacokinetic profiles and systemic disposition.

Investigation of Inhibitors and Inducers of Glucuronidation in Research Systems

Understanding how various drugs and xenobiotics can inhibit or induce the activity of UGT enzymes is of great importance in drug development and toxicology. In vitro systems, such as those employing liver microsomes or recombinant UGTs, are commonly used to screen for potential drug-drug interactions. In these assays, the ability of a test compound to alter the rate of 17β-estradiol glucuronidation is assessed.

The precise measurement of 17β-Estradiol 17β-D-Glucuronide formation is paramount in these studies, and the use of this compound as an internal standard ensures the reliability of the results. This allows for the determination of inhibitory constants (Ki) or the extent of enzyme induction, providing valuable data for predicting potential interactions in vivo. For example, such assays can identify compounds that may increase the systemic exposure to estrogens by inhibiting their glucuronidation, or those that may decrease exposure by inducing it.

Future Directions and Emerging Research Avenues for Deuterated Steroid Conjugates

Integration of 17β-Estradiol-d3 17β-D-Glucuronide in Advanced Steroidomics and Metabolomics Research

The field of steroidomics, which focuses on the comprehensive analysis of steroids in biological systems, has been greatly enhanced by the use of isotopically labeled standards. sigmaaldrich.com The integration of this compound into advanced steroidomics and metabolomics research offers a powerful tool for the precise quantification and identification of steroid metabolites. This deuterated standard is particularly valuable in mass spectrometry-based platforms, which are now capable of measuring dozens of steroid metabolites simultaneously. nih.gov

The use of stable isotope-labeled internal standards like this compound is critical for several reasons:

Improved Accuracy and Precision: It minimizes variations that can occur during sample preparation and analysis, leading to more reliable and reproducible results. sigmaaldrich.com

Enhanced Selectivity: The mass difference between the labeled standard and the endogenous analyte allows for clear differentiation, improving the selectivity of the analysis. sigmaaldrich.com

Accurate Quantification: It enables the use of isotope dilution methods, which are known for their high sensitivity and accuracy in quantifying analytes. sigmaaldrich.com

Modern analytical approaches, such as liquid chromatography-mass spectrometry (LC-MS/MS), heavily rely on these labeled standards for developing robust clinical diagnostic methods and for the rapid quantification of steroid patterns in various biological fluids. sigmaaldrich.com The ability to accurately measure the levels of specific steroid glucuronides can serve as a biomarker for estrogen exposure and metabolism, which is crucial for diagnosing and monitoring estrogen-related disorders. ontosight.ai

The integration of deuterated standards is a key component of the broader trend towards "metabolomics," a field that aims to quantitatively measure the dynamic metabolic response of living systems to various stimuli. nih.gov This approach, particularly when combined with stable isotope labeling, provides a more holistic view of metabolic pathways and their alterations in disease states. nih.gov

Exploration of Novel Glucuronidation Sites and Unconventional Metabolic Pathways

While glucuronidation is a well-established pathway for steroid metabolism, primarily occurring in the liver, there is growing interest in exploring less conventional aspects of this process. cas.cz Research is now expanding to investigate novel glucuronidation sites and unconventional metabolic pathways that may have been previously overlooked.

Glucuronidation is not limited to the liver; it also occurs in other tissues such as the kidney, skin, uterus, mammary gland, and prostate. cas.cz The enzymes responsible for this process, UDP-glucuronosyltransferases (UGTs), can act on various functional groups, including hydroxyl, thiol, amine, and carboxylic acid groups. uef.fi The exploration of glucuronidation in these extrahepatic tissues could reveal new insights into local steroid regulation and its physiological consequences.

Furthermore, while steroid glucuronides have traditionally been considered inactive excretion products, emerging evidence suggests they may possess their own biological activities. cas.cz For instance, some steroid glucuronides have been shown to interact with specific receptors, such as the G protein-coupled estrogen receptor (GPER). wikipedia.org The investigation into these alternative signaling pathways is a burgeoning area of research.

The use of deuterated tracers like this compound can aid in tracing the metabolic fate of estradiol (B170435) and identifying previously unknown metabolites and pathways. By tracking the labeled molecule through various tissues and biological fluids, researchers can gain a more complete picture of its metabolic journey.

It is also important to consider the potential for positional isomers of glucuronidated steroids. For example, estradiol 3-glucuronide is another major metabolite of estradiol, and its levels can fluctuate significantly during the menstrual cycle. wikipedia.orgwikipedia.org The ability to distinguish between these different isomers is crucial for understanding their distinct physiological roles.

Development of Computational Models for Predicting Glucuronide Disposition in Research Settings

The development of computational, or in silico, models represents a significant advancement in predicting the disposition of glucuronidated compounds. nih.gov These models offer a cost-effective and efficient alternative to traditional in vitro methods for studying drug metabolism. nih.gov By simulating the complex processes of absorption, distribution, metabolism, and excretion (ADME), these models can help researchers anticipate how a compound will behave in a biological system.

Mechanistic modeling, for instance, has been successfully applied to study the hepatic disposition of estradiol-17β-glucuronide. nih.gov These models can incorporate data on transporter proteins, such as organic anion transporting polypeptides (OATPs) and multidrug-resistance associated proteins (MRPs), which are crucial for the movement of glucuronides into and out of cells. wikipedia.orgnih.gov

Key aspects of these computational models include:

Predicting Metabolic Pathways: Identifying the specific UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of a compound. nih.gov

Quantitative Scaling: Estimating kinetic parameters to predict in vivo pharmacokinetic properties. nih.gov

Simulating Drug Interactions: Assessing the potential for a compound to interfere with the metabolism of other drugs.

The development of these models is an iterative process that relies on high-quality experimental data for validation. The use of deuterated standards like this compound in these validation studies ensures the accuracy and reliability of the predictive models. As these models become more sophisticated, they will play an increasingly important role in drug discovery and development, helping to identify promising candidates and avoid those with undesirable pharmacokinetic profiles. nih.gov

Expansion of Isotope Labeling Strategies for Comprehensive Metabolic Profiling

The use of stable isotope labeling is a cornerstone of modern metabolomics, providing a powerful means to trace metabolic pathways and quantify metabolite levels with high precision. nih.gov The expansion of isotope labeling strategies beyond simple deuteration is opening up new avenues for comprehensive metabolic profiling.

One such strategy is the use of different stable isotopes, such as 13C, in addition to deuterium (B1214612). sigmaaldrich.com This allows for more complex experimental designs and can help to avoid potential isotope effects that may occur with deuterium labeling. mssm.edu For example, researchers can use doubly labeled precursors to distinguish between real metabolic differences and artifacts of the labeling process. mssm.edu

Another emerging approach is chemical isotope labeling (CIL), where a specific functional group on a metabolite is tagged with an isotopic label. acs.org This "submetabolome" approach allows for the targeted analysis of specific classes of molecules, such as those containing carbonyl, amine, carboxyl, or hydroxyl groups. acs.org By combining different CIL methods, it is theoretically possible to profile over 95% of the entire metabolome. acs.org

These advanced labeling strategies, when coupled with high-resolution analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provide an unprecedented level of detail about the metabolic landscape of a cell or organism. nih.gov The use of deuterated standards like this compound remains a critical component of these studies, serving as an internal calibrant for accurate mass measurements and for the validation of new analytical methods. sigmaaldrich.com

The continued development of novel isotope labeling techniques, combined with advances in analytical instrumentation and data analysis, will undoubtedly lead to new discoveries in the field of steroid metabolism and beyond.

Q & A

Basic Research Questions

Q. How is 17β-Estradiol-d3 17β-D-Glucuronide synthesized and characterized for use as an internal standard?

  • Methodological Answer : The synthesis typically involves glycosylimidate chemistry. For example, Schmidt et al. (1981) developed a method using β-D-glucopyranosyluronates to conjugate deuterated steroids like 17β-Estradiol-d3 with glucuronic acid . Characterization includes nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C NMR to verify deuterium incorporation and glucuronide linkage) and mass spectrometry (MS) to confirm isotopic purity. Stable isotope labeling (e.g., deuterium at positions 16,16,17) ensures minimal interference with endogenous analytes in MS-based assays .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

  • Chromatography : Use a C18 column (e.g., Thermo Fisher BDS Hypersil C18, 100 × 2.1 mm, 5 µm) with a mobile phase of 0.1% aqueous formic acid and acetonitrile at 0.5 mL/min .
  • Mass transitions : Monitor 478 > 284 m/z for this compound and its analogs. Internal standards (e.g., deuterated forms of metabolites) improve accuracy .
  • Validation : Ensure linearity (e.g., 0.2–15.0 ng/mL), precision (CV ≤10.7%), and accuracy (92–106%) per FDA guidelines .

Advanced Research Questions

Q. How do researchers design experiments to investigate the role of multidrug resistance proteins (e.g., MRP2) in the transport of this compound?

  • Methodological Answer :

  • Cell models : Use transfected cell lines (e.g., MDCK-II overexpressing MRP2) or polarized epithelial models (e.g., Caco-2 monolayers) to study bidirectional transport .
  • Functional assays : Measure efflux ratios (apical-to-basolateral vs. basolateral-to-apical) in the presence/absence of MRP2 inhibitors (e.g., MK571).
  • Kinetic analysis : Determine transport parameters (Km, Vmax) using radiolabeled or fluorescent analogs. For example, Loe et al. (1996) reported a Km of 75 µM for MRP2-mediated transport .

Q. What pharmacokinetic modeling approaches are suitable for studying the metabolic conversion and clearance pathways of this compound?

  • Methodological Answer :

  • Compartmental modeling : Use non-linear mixed-effects (NLME) models to estimate conversion rates (e.g., 20.7% of exemestane to 17β-dihydroexemestane and 29.0% further glucuronidated in humans) .
  • Enzyme kinetics : Incorporate UGT enzyme activity data (e.g., BSA increases UGT1A10 activity for glucuronidation by 2-fold) to predict hepatic vs. extrahepatic metabolism .
  • Biliary excretion studies : In vivo rat/monkey models with bile duct cannulation quantify biliary clearance, accounting for cholestatic effects (e.g., reduced bile flow via MRP2 inhibition) .

Q. How can researchers resolve contradictory data in enzyme kinetic studies involving glucuronidation of 17β-Estradiol derivatives?

  • Methodological Answer :

  • Binding corrections : Adjust substrate concentrations for non-specific binding (e.g., 0.1% BSA reduces free 17β-Estradiol availability by 30%, altering apparent Km values) .
  • Isoform-specific assays : Use recombinant UGT isoforms (e.g., UGT1A7, 1A8, 1A10) to isolate contributions of individual enzymes, avoiding interference from competing pathways .
  • Statistical tools : Apply Akaike Information Criterion (AIC) to compare kinetic models (e.g., Michaelis-Menten vs. substrate inhibition) and identify best-fit parameters .

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